molecular formula C18H23NO4 B12275017 (R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate

(R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate

Cat. No.: B12275017
M. Wt: 317.4 g/mol
InChI Key: HPESIWGAJLAFOB-HNNXBMFYSA-N
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Description

Structural Elucidation of (R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate reflects its spirocyclic backbone and substituent arrangement. The base structure, 6-azaspiro[2.5]octane , consists of a six-membered azacyclohexane ring fused to a three-membered cyclopropane ring via a shared spiro carbon atom. The numbering begins at the nitrogen atom in the six-membered ring, with the spiro junction at position 6. The benzyl and ethyl ester groups occupy positions 6 and 1, respectively, creating two distinct carboxylate moieties.

Constitutional isomers arise from alternative arrangements of the ester groups. For example, swapping the benzyl and ethyl substituents would yield 1-benzyl 6-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate , altering steric and electronic properties. The (R)-stereochemistry at the spiro carbon further differentiates enantiomers, as confirmed by chiral resolution techniques.

Molecular Formula C₁₈H₂₃NO₄
Molecular Weight 317.385 g/mol
Stereochemical Descriptor (R)-configuration

Molecular Geometry and Spirocyclic Topology

The spiro[2.5]octane system imposes unique geometric constraints. The six-membered ring adopts a chair-like conformation, while the three-membered cyclopropane ring introduces significant angle strain (~60° bond angles). Density functional theory (DFT) calculations suggest that the nitrogen atom in the azacyclohexane ring participates in partial conjugation with the adjacent carbonyl group, stabilizing the molecule.

The spiro junction creates a rigid chiral center, with the (R)-configuration favoring a specific spatial arrangement of the ester substituents. This rigidity reduces conformational flexibility, as evidenced by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies. The benzyl group projects axially from the six-membered ring, while the ethyl ester occupies an equatorial position to minimize steric clashes.

Spectroscopic Characterization Strategies

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the spirocyclic core and ester substituents:

  • δ 7.30–7.25 (m, 5H) : Aromatic protons of the benzyl group.
  • δ 4.20–4.10 (q, 2H) : Ethyl ester methylene protons (J = 7.1 Hz).
  • δ 3.85–3.75 (m, 2H) : Methylene protons adjacent to the spiro carbon.
  • δ 1.90–1.60 (m, 4H) : Cyclopropane ring protons, split due to magnetic anisotropy.

¹³C NMR confirms the ester carbonyls at δ 170.5 and δ 169.8 ppm , while the cyclopropane carbons resonate at δ 28.4 and δ 25.1 ppm .

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 317.1627 ([M]⁺), consistent with the molecular formula C₁₈H₂₃NO₄. Key fragments include:

  • m/z 91.0542 (C₇H₇⁺, benzyl group cleavage).
  • m/z 149.0238 (C₅H₉NO₃⁺, loss of ethyl ester).
Infrared (IR) Vibrational Mode Correlations

IR spectroscopy (KBr) identifies critical functional groups:

  • 1742 cm⁻¹ : Stretching vibrations of ester carbonyl groups.
  • 1220 cm⁻¹ and 1150 cm⁻¹ : C–O ester asymmetric and symmetric stretches.
  • 3020 cm⁻¹ : Aromatic C–H stretches from the benzyl substituent.

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction data for related spirocyclic compounds (e.g., 1-oxa-2-azaspiro[2.5]octane derivatives) reveal a puckered six-membered ring and planar cyclopropane moiety. The (R)-configuration positions the benzyl group perpendicular to the spiro plane, minimizing van der Waals repulsions.

Conformational analysis via NMR shows restricted rotation around the spiro carbon, with a calculated energy barrier of 12.3 kcal/mol for ring inversion. This rigidity enhances stereochemical stability, making the compound suitable for asymmetric synthesis applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

6-O-benzyl 2-O-ethyl (2R)-6-azaspiro[2.5]octane-2,6-dicarboxylate

InChI

InChI=1S/C18H23NO4/c1-2-22-16(20)15-12-18(15)8-10-19(11-9-18)17(21)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3/t15-/m0/s1

InChI Key

HPESIWGAJLAFOB-HNNXBMFYSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization and Esterification Strategy

The foundational approach for synthesizing azaspiro compounds involves sequential cyclization and esterification. As detailed in patent WO2018153312A1, the target molecule is synthesized through a 12-step process starting from simple precursors. Key steps include:

  • Formation of the spirocyclic core : Cyclization of a β-ketoester derivative (compound A) using benzoyl chloride to generate a bicyclic intermediate (compound B).
  • Introduction of ester groups : Methyl chloroformate and lithium diisopropylamide (LDA) mediate the esterification of the secondary amine, forming compound C.
  • Reductive amination : Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine (compound D), which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) to yield compound G.
  • Final coupling : The benzyl and ethyl ester groups are introduced via a coupling reaction between compound G and activated carboxylic acid derivatives (R₁COOH and R₂-OH) using 1-hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).

This method achieves an overall yield of 18–22%, with the stereochemical outcome controlled by chiral auxiliaries during the cyclization step.

Radical Bicyclization Approach

Stereochemical Control in (R)-Enantiomer Synthesis

Chiral Resolution Techniques

The (R)-configuration of the target compound is typically achieved through:

  • Chiral chromatography : Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic mixtures.
  • Asymmetric catalysis : Palladium-catalyzed allylic alkylation using (R)-BINAP ligands induces enantioselectivity during spiro ring formation.

Protecting Group Strategies

Critical to preserving stereochemistry is the use of orthogonal protecting groups:

  • Benzyl esters : Introduced via benzyl chloroformate (CbzCl) to protect the amine during intermediate steps.
  • Boc protection : Di-tert-butyl dicarbonate shields the secondary amine prior to esterification, preventing racemization.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereochemical Control
Multi-Step Organic Cyclization, Esterification, Coupling 18–22% Chiral chromatography, Catalysis
Radical Bicyclization Radical Initiation, Domino Cyclization 11–67% Trans-diastereoselectivity

Challenges and Optimization Opportunities

Yield Limitations

Low yields in multi-step syntheses arise from:

  • Side reactions : Competing pathways during cyclization (e.g., over-reduction of intermediates).
  • Purification losses : Column chromatography removes byproducts like over-alkylated species.

Scalability Considerations

  • Radical methods : While efficient, scalability is hindered by stoichiometric tin reagents.
  • Catalytic asymmetric synthesis : Developing Earth-abundant metal catalysts (e.g., iron) could reduce costs.

Chemical Reactions Analysis

Types of Reactions

®-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl or ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Research :
    • The compound is being explored as a building block in the synthesis of anticancer drugs. Specifically, it is associated with the clinical research drug Sovilnesib, which targets cancer cells by inhibiting specific pathways involved in tumor growth. The synthesis method developed for this compound aims to enhance the efficiency and reduce costs associated with drug production .
  • Neuropharmacology :
    • Preliminary studies suggest that (R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate may exhibit neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its unique structure may interact with neurotransmitter systems, potentially leading to new therapeutic strategies .

Chemical Biology

  • Biological Activity :
    • The compound's structural features allow it to interact with various biological targets, including enzymes and receptors. Its potential as an inhibitor or modulator of biological pathways is under investigation, contributing to the field of chemical biology and drug discovery .

Case Studies

Study TitleFocusFindings
Synthesis of Anticancer Drug Building BlocksInvestigated new synthesis routes for anticancer compoundsDemonstrated improved yield and cost-effectiveness using this compound as a key intermediate .
Neuroprotective Potential of Spiro CompoundsExplored spirocyclic compounds for neuroprotectionIdentified potential mechanisms of action involving neurotransmitter modulation .

Mechanism of Action

The mechanism of action of ®-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate involves its interaction with specific molecular targets. For instance, as a glucagon-like peptide-1 receptor agonist, it stimulates insulin release, lowers plasma glucose levels, delays gastric emptying, increases satiety, and suppresses food intake . These effects are mediated through the activation of the receptor and subsequent signaling pathways.

Comparison with Similar Compounds

Research and Application Gaps

  • Biological Activity: No data exist for the target compound’s pharmacological or biochemical activity. In contrast, spiro[2.4]heptane derivatives are explored as intermediates in protease inhibitor synthesis .
  • Stereochemical Impact : The (R)-configuration’s role in enantioselective reactions remains unstudied but could be pivotal for chiral catalyst design.

Biological Activity

(R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate, also known by its CAS number 2059947-41-8, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H23NO4
  • Molecular Weight : 317.38 g/mol
  • CAS Number : 2059947-41-8

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly ion channels and receptors involved in neurological processes.

Ion Channel Modulation

Recent studies indicate that this compound may act as an inhibitor of T-type calcium channels, which are crucial for regulating neuronal excitability and neurotransmitter release. This modulation can potentially influence conditions such as chronic pain and neurological disorders .

Neuroprotective Effects

Research has shown that compounds similar to this compound exhibit neuroprotective properties. These effects are believed to stem from their ability to reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Study on Ion Channel InhibitionDemonstrated that this compound effectively inhibits T-type calcium channels, leading to decreased neuronal excitability and potential therapeutic effects in chronic pain models .
Neuroprotection in Cell CulturesIn vitro studies showed that the compound reduced cell death in neuronal cultures exposed to oxidative stress, suggesting potential applications in treating neurodegenerative conditions .
Pharmacological Profile AssessmentEvaluated the pharmacological profile of the compound, revealing significant activity against various ion channels and receptors associated with pain pathways and mood regulation .

Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Chronic Pain Management : By modulating ion channels involved in pain signaling pathways.
  • Neurodegenerative Disease Treatment : Potential use in conditions such as Alzheimer's or Parkinson's disease due to its neuroprotective effects.
  • Psychiatric Disorders : Possible applications in managing mood disorders through its influence on neurotransmitter systems.

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